molecular formula C17H16ClF2N3O B4736969 N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B4736969
M. Wt: 351.8 g/mol
InChI Key: FZCSQLRTIDYJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as BCT-1026, is a novel piperazine derivative that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies, indicating its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act by modulating the activity of various enzymes and receptors involved in disease progression. For example, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. Additionally, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Additionally, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly by reducing the levels of amyloid beta (Aβ) plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity, which allows for precise modulation of disease-related targets. Additionally, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has shown good bioavailability and pharmacokinetic properties in preclinical studies, indicating its potential use as a therapeutic agent. However, one limitation of using N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its relatively high cost and limited availability, which may restrict its use in large-scale studies.

Future Directions

There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is the potential use of N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide and its potential use in treating various diseases. Finally, more research is needed to explore the safety and efficacy of N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in human clinical trials.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In preclinical studies, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3O/c18-12-5-6-15(14(20)11-12)21-17(24)23-9-7-22(8-10-23)16-4-2-1-3-13(16)19/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCSQLRTIDYJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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